(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is a synthetic compound with a complex structure It belongs to the class of secosteroids, which are characterized by a broken ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves multiple steps, starting from simpler steroidal precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Addition of methoxy groups.
Seco-ring formation: Breaking of the steroidal ring to form the secosteroid structure.
Ethylation: Introduction of ethyl groups at designated positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Estra-1,3,5(10),9(11)-tetraene-3,17beta-diol: A related compound with similar structural features.
Estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol: Another structurally similar compound.
Uniqueness
(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is unique due to its specific functional groups and secosteroid structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C20H26O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13,18,21H,3-6,9-10,12H2,1-2H3/b14-11+ |
InChI Key |
ZXYHLOFRRMDJAQ-SDNWHVSQSA-N |
Isomeric SMILES |
CCC1(C(CCC1=O)O)C/C=C/2\CCCC3=C2C=CC(=C3)OC |
Canonical SMILES |
CCC1(C(CCC1=O)O)CC=C2CCCC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.